

Crystal Structure of 1,10-Dibromodecane: A Technical Guide

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Compound of Interest

Compound Name: 1,10-Dibromodecane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **1,10-dibromodecane**, a versatile α,ω -dihaloalkane utilized as a building block in organic synthesis and materials science. Understanding its solid-state structure is crucial for predicting its reactivity, physical properties, and potential applications in areas such as polymer chemistry and the synthesis of pharmaceutical intermediates.

Crystallographic Data Summary

The crystal structure of **1,10-dibromodecane** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in the table below for easy reference and comparison.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	5.4574 Å
b	5.2814 Å
c	21.088 Å
β	92.897°
Volume	607.5 Å ³
Formula Units per Unit Cell (Z)	2

Experimental Protocols

While the specific experimental details from the primary literature were not fully accessible, this section outlines a generalized, representative protocol for the synthesis, crystallization, and crystallographic analysis of **1,10-dibromodecane** based on established methodologies for small organic molecules.

Synthesis of 1,10-Dibromodecane

A common method for the synthesis of **1,10-dibromodecane** is through the bromination of 1,10-decanediol.

Materials:

- 1,10-decanediol
- 48% aqueous hydrobromic acid
- Octane
- 85% v/v Sulfuric acid (for washing)

- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A mixture of 1,10-decanediol, an excess of 48% aqueous hydrobromic acid, and octane is heated to approximately 145-150°C with vigorous stirring. A Dean-Stark trap can be used to remove the water formed during the reaction.
- The reaction is monitored until completion, typically over several hours.
- After cooling, the organic phase is separated and washed with cold 85% sulfuric acid to remove unreacted alcohol and byproducts.
- The organic layer is then neutralized with a sodium bicarbonate solution, washed with water, and dried over anhydrous magnesium sulfate.
- The solvent (octane) is removed under reduced pressure, and the crude **1,10-dibromodecane** can be purified by distillation or recrystallization to yield the final product.

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a low-melting solid like **1,10-dibromodecane** (melting point 25-27 °C), several techniques can be employed.

Slow Evaporation:

- A saturated solution of purified **1,10-dibromodecane** is prepared in a suitable solvent (e.g., a short-chain alcohol or a hydrocarbon solvent) at a slightly elevated temperature.
- The solution is filtered to remove any particulate matter.
- The clear solution is placed in a loosely covered container to allow for slow evaporation of the solvent at a constant, controlled temperature (often at or slightly below room temperature).

- Over time, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

Slow Cooling:

- A saturated solution of **1,10-dibromodecane** is prepared in a suitable solvent at an elevated temperature.
- The hot, saturated solution is filtered and then allowed to cool slowly and undisturbed to room temperature, or even lower temperatures in a refrigerator.
- The decrease in solubility upon cooling can lead to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

Data Collection:

- A suitable single crystal of **1,10-dibromodecane** is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.
- The diffractometer, equipped with a radiation source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$ or Cu K α , $\lambda = 1.54184 \text{ \AA}$) and a detector, is used to collect a series of diffraction images as the crystal is rotated.
- The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

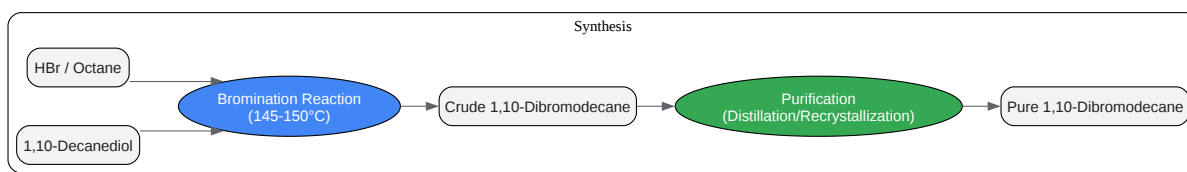
Structure Solution and Refinement:

- The processed diffraction data are used to determine the unit cell parameters and the space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- This initial model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- The quality of the final refined structure is assessed using metrics such as the R-factor, goodness-of-fit, and the analysis of the residual electron density map.

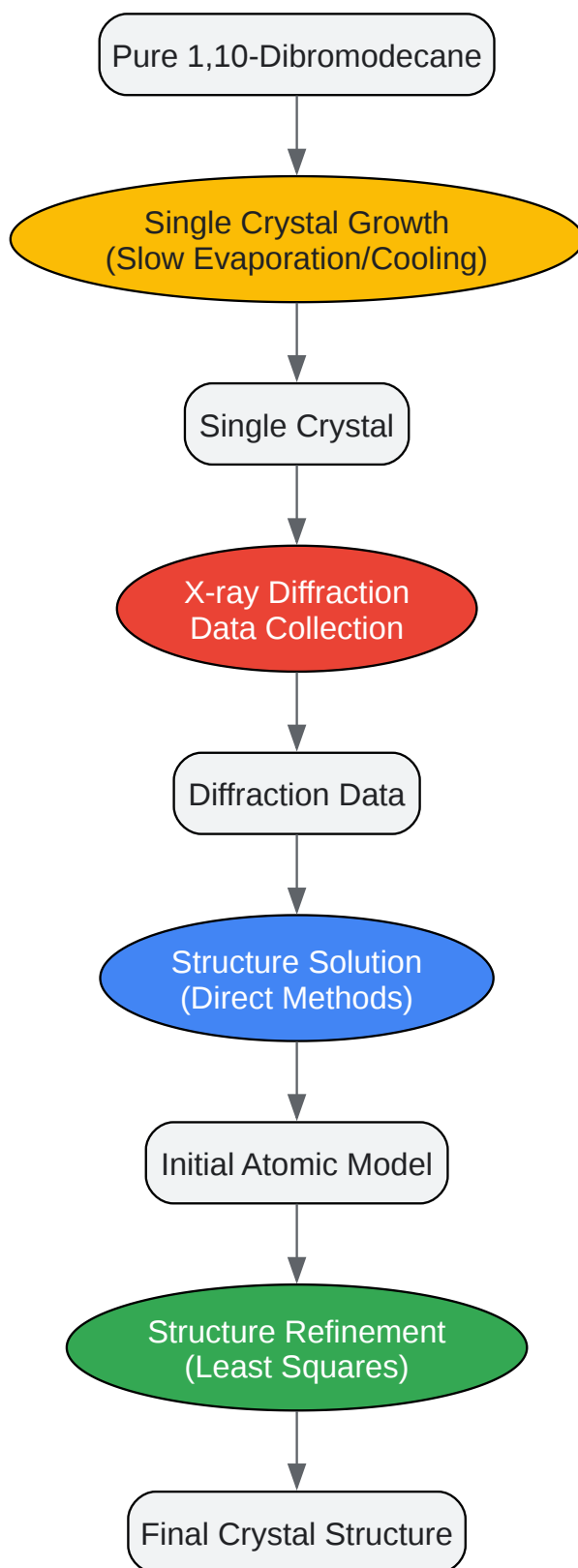
Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural determination of **1,10-dibromodecane**.



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Caption: Synthetic route to **1,10-dibromodecane**.



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Caption: Workflow for crystal structure determination.

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